molecular formula C21H21N3O3 B4343865 1-ETHYL-N~4~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

1-ETHYL-N~4~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B4343865
M. Wt: 363.4 g/mol
InChI Key: AGXYWDVAXTUXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-N~4~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by its unique structure, which includes a dibenzofuran moiety, a pyrazole ring, and a carboxamide group

Preparation Methods

The synthesis of 1-ETHYL-N~4~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Dibenzofuran Moiety: The dibenzofuran core can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Ethylation and Methylation: The final steps involve the ethylation and methylation of the intermediate compounds to obtain the desired product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-ETHYL-N~4~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-ETHYL-N~4~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-ETHYL-N~4~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

  • N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : This compound has a similar dibenzofuran moiety but differs in the presence of a benzothieno[2,3-d]pyrimidin-2-yl group.
  • 2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate : This compound also contains a dibenzofuran moiety but has a different pyrazole ring and carboxamide group.

Properties

IUPAC Name

1-ethyl-N-(2-methoxydibenzofuran-3-yl)-3,5-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-5-24-13(3)20(12(2)23-24)21(25)22-16-11-18-15(10-19(16)26-4)14-8-6-7-9-17(14)27-18/h6-11H,5H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXYWDVAXTUXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ETHYL-N~4~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-ETHYL-N~4~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-ETHYL-N~4~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-ETHYL-N~4~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 5
1-ETHYL-N~4~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 6
1-ETHYL-N~4~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

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